Cas no 1805299-08-4 (6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol)

6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol structure
1805299-08-4 structure
商品名:6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol
CAS番号:1805299-08-4
MF:C8H5F5N2O4
メガワット:288.128319501877
CID:4843386

6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

    • 6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol
    • インチ: 1S/C8H5F5N2O4/c9-6(10)4-1-5(19-8(11,12)13)3(2-16)7(14-4)15(17)18/h1,6,16H,2H2
    • InChIKey: GLOBWLGLWYFIPX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(=C(CO)C([N+](=O)[O-])=N1)OC(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 321
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 88.2

6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029082027-1g
6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol
1805299-08-4 97%
1g
$1,549.60 2022-04-01

6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol 関連文献

6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanolに関する追加情報

Introduction to 6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1805299-08-4)

6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol, identified by its Chemical Abstracts Service (CAS) number 1805299-08-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and applications in drug development. The unique arrangement of functional groups within its molecular framework, including the presence of a difluoromethyl, a nitro, and a trifluoromethoxy substituent, along with a hydroxymethyl group at the 3-position, endows it with distinct chemical properties that make it a promising candidate for further exploration.

The structural composition of 6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol is meticulously designed to enhance its pharmacological potential. The difluoromethyl group, known for its ability to improve metabolic stability and binding affinity, plays a crucial role in modulating the compound's interactions with biological targets. Similarly, the nitro group contributes to its reactivity and can be further functionalized to explore different pharmacological pathways. The trifluoromethoxy moiety, on the other hand, is renowned for its electron-withdrawing effects, which can influence the compound's electronic properties and bioavailability. Together, these functional groups create a complex interplay of chemical interactions that make this compound an intriguing subject for medicinal chemists.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. These derivatives have been investigated for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The presence of multiple fluorinated groups in 6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol not only enhances its chemical stability but also improves its bioavailability and metabolic profile. This makes it an attractive scaffold for designing novel therapeutic agents that can overcome the limitations associated with traditional small-molecule drugs.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have been exploring its derivatives to identify new pharmacophores that can interact with specific biological targets. For instance, studies have shown that pyridine-based compounds can exhibit potent inhibitory effects on enzymes and receptors involved in disease pathways. The structural features of 6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol provide a rich foundation for further modifications, allowing scientists to fine-tune its properties to achieve desired pharmacological outcomes.

The synthesis of 6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of each functional group must be carefully monitored to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to construct the complex molecular framework efficiently. The expertise required for synthesizing this compound underscores the level of sophistication in modern pharmaceutical chemistry.

From a computational chemistry perspective, the molecular properties of 6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol have been extensively studied using various modeling techniques. Quantum mechanical calculations have been employed to predict its electronic structure, while molecular dynamics simulations have helped understand its behavior in different environments. These computational studies provide valuable insights into how the compound interacts with biological targets at the molecular level, guiding experimental design and optimization efforts.

The pharmacokinetic profile of this compound is another area of interest. Studies have indicated that fluorinated pyridines exhibit favorable pharmacokinetic properties, including improved solubility and reduced susceptibility to metabolic degradation. These characteristics are essential for developing drugs that can achieve therapeutic efficacy while minimizing side effects. Further research is needed to fully elucidate the pharmacokinetic behavior of 6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol, but preliminary data suggest promising prospects.

In conclusion,6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1805299-08-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its multifaceted functional groups offer a rich platform for drug discovery, while its favorable pharmacokinetic properties make it an attractive candidate for further development. As research in this field continues to evolve,6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-methanol is poised to play a pivotal role in shaping the future of medicinal chemistry and drug development.

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